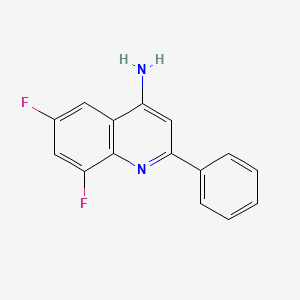

6,8-Difluoro-2-phenylquinolin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1189106-40-8 |

|---|---|

Molekularformel |

C15H10F2N2 |

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

6,8-difluoro-2-phenylquinolin-4-amine |

InChI |

InChI=1S/C15H10F2N2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H,(H2,18,19) |

InChI-Schlüssel |

CGSNYBFZYIIBTN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 6,8 Difluoro 2 Phenylquinolin 4 Amine and Analogues

Convergent and Divergent Synthetic Routes to the 4-Aminoquinoline (B48711) Core

The construction of the 4-aminoquinoline scaffold, the central structure of these compounds, can be achieved through several strategic approaches. These methods can be categorized as either convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is used to create a variety of related structures.

The Friedländer annulation is a classical and widely utilized method for synthesizing quinolines. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a carbon atom adjacent to a carbonyl group). A notable example is the catalytic desymmetric Friedländer condensation of 2-aminobenzophenone (B122507) with prochiral cyclobutane-1,3-dione, which has been achieved using chiral phosphoric acid catalysis to produce cyclobutanone-fused quinolines with a quaternary stereogenic center in high yields and enantiomeric excesses. rsc.org

In a variation, the reaction of 2-aminobenzonitriles with compounds like halocarbon-alkynylphosphonates can yield 4-aminoquinolines. nih.gov This intermolecular annulation proceeds efficiently in the presence of a base such as potassium carbonate. nih.gov The choice of solvent and base is critical, with toluene (B28343) and potassium carbonate often providing the best results. nih.gov

While not as extensively documented for the specific synthesis of 6,8-difluoro-2-phenylquinolin-4-amine, strategies involving chalcone-like precursors are relevant in quinoline (B57606) synthesis. For instance, the dehydrative cyclization of 2-aminostyryl ketones, which share structural similarities with chalcones, has been developed to produce 2-substituted quinolines. nih.gov These methods often require a catalyst to facilitate the conversion of the stable (E)-isomer to the reactive (Z)-isomer, which then undergoes cyclization. nih.gov

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to constructing and functionalizing the quinoline core. nih.gov These methods are valued for their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

One-pot methods have been developed for the synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes using a palladium catalyst. rsc.org Another approach involves the palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides with aryl halides or vinylic triflates to create continuously substituted quinolines. rsc.org

Furthermore, palladium catalysis can be employed in the final steps of synthesis. For example, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines can produce 4-aminoquinolines, including known antimalarial drugs, in good yields. nih.gov

| Synthetic Strategy | Precursors | Key Features | Example Application |

| Friedländer Condensation | 2-Aminoaryl ketones/aldehydes and compounds with α-methylene groups | Catalytic, can be asymmetric | Synthesis of cyclobutanone-fused quinolines |

| Annulation of 2-Aminobenzonitriles | 2-Aminobenzonitriles and alkynylphosphonates | Base-mediated intermolecular cyclization | Formation of 2-halocarbon-3-phosphonyl-4-aminoquinolines nih.gov |

| Palladium-Catalyzed One-Pot Synthesis | 2-Amino aromatic ketones and alkynes | Efficient, alternative to classical methods | Synthesis of polysubstituted quinolines rsc.org |

| Palladium-Catalyzed Cyclization | o-Alkenyl aryl isocyanides and aryl halides | Forms continuously substituted quinolines | Intramolecular imidoylative 6-endo cyclization rsc.org |

| Palladium-Catalyzed Aromatization | 2,3-Dihydroquinolin-4(1H)-ones and amines | Late-stage introduction of the amino group | Synthesis of chloroquine (B1663885) and amodiaquine (B18356) nih.gov |

Regioselective Difluorination Approaches on the Quinoline System

The introduction of fluorine atoms onto the quinoline scaffold can significantly alter the molecule's biological properties. Achieving regioselectivity—the ability to introduce fluorine at specific positions—is a key challenge.

One novel method involves the regioselective electrochemical 5,8-difluorination of quinolines. georgiasouthern.edugeorgiasouthern.edu This technique uses HF:pyridine (B92270) as both the fluorinating reagent and the supporting electrolyte, providing moderate to good yields of 5,8-difluoro products under mild conditions and with short reaction times. georgiasouthern.edugeorgiasouthern.edu

Direct fluorination using elemental fluorine can also be employed, though it may result in a mixture of products. researchgate.net For instance, the reaction of quinoline derivatives with elemental fluorine can lead to fluorination at the 5-, 6-, and 8-positions. researchgate.net Selective fluorination at the 2-position can be achieved using a mixture of elemental fluorine and iodine. researchgate.net

Functional Group Interconversions and Derivatization at C-2, C-4, C-6, and C-8 Positions

Functional group interconversion (FGI) is a crucial strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.uk This allows for the synthesis of a wide array of derivatives from a common intermediate. The functionalization of the quinoline ring at various positions is of great interest for modulating its chemical and biological properties. nih.gov

C-2 Position: The C-2 position can be functionalized through various methods, including palladium-catalyzed C-H activation. nih.gov For example, the C-2 heteroarylation of quinoline N-oxide with N-benzylindole can be achieved using a palladium acetate (B1210297) catalyst. nih.gov

C-4 Position: The 4-amino group is a key functional handle. It can be introduced via condensation reactions, for example, by reacting a 4-chloroquinoline (B167314) with an appropriate amine. nih.govplos.org Derivatization of this amino group can be achieved using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) for the analysis of amino compounds. nih.govmdpi.com

C-6 and C-8 Positions: The C-8 position presents unique challenges for functionalization due to steric hindrance. rsc.org However, methods like the Brønsted acid-catalyzed Friedel–Crafts reaction of quinoline-N-oxide with ynamides have been developed for C-8 functionalization. rsc.org For the synthesis of 8-aminoquinoline (B160924) derivatives, a common route involves the Skraup reaction to form a 6-substituted-8-nitroquinoline, followed by reduction of the nitro group. mdpi.com

| Position | Functionalization/Derivatization Method | Reagents/Catalysts | Resulting Structure |

| C-2 | C-H Heteroarylation | Pd(OAc)₂, Ag₂CO₃, N-benzylindole | 2-(Indol-3-yl)quinoline nih.gov |

| C-4 | Nucleophilic Substitution | 4-Chloroquinoline, various amines | 4-Aminoquinoline derivatives nih.govplos.org |

| C-8 | Friedel–Crafts Reaction | Quinoline-N-oxide, ynamides, Brønsted acid | C-8 functionalized quinolines rsc.org |

| C-8 | Nitration followed by Reduction | Skraup reaction (glycerol, acid), SnCl₂ | 8-Aminoquinoline derivatives mdpi.com |

Late-Stage Functionalization Strategies, including N-Difluoromethylation, for Complex Quinoline Analogues

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This is a highly desirable strategy in drug discovery as it allows for the rapid generation of a library of analogues from a common advanced intermediate. researchgate.net

One such late-stage modification is N-difluoromethylation. A transition-metal-free method has been developed for the N-difluoromethylation of pyridines and quinolones using ethyl bromodifluoroacetate as the difluoromethylation source. nih.gov This reaction proceeds through N-alkylation followed by in situ hydrolysis and decarboxylation. nih.gov While direct C-3 difluoromethylation of the quinoline ring has been challenging, a novel method has recently been reported to achieve this transformation.

Green Chemistry Considerations in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives, aiming to reduce the environmental impact of chemical processes. Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste, prompting the development of more sustainable alternatives. researchgate.netacs.org These modern approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. rsc.orgucsf.edu

The development of environmentally benign synthetic routes is crucial for the production of quinolines like this compound and its analogues, which are of significant interest in medicinal chemistry. acs.orgnih.gov Green chemistry strategies not only address environmental concerns but also often lead to improved reaction efficiency, higher yields, and simpler workup procedures. ucsf.edu

Several key areas of green chemistry have been applied to quinoline synthesis:

Use of Greener Solvents: A significant focus has been on replacing hazardous organic solvents with more environmentally friendly options. Water and ethanol (B145695) are prominent examples of green solvents that have been successfully employed in quinoline synthesis. nih.govplos.org For instance, the synthesis of pyrimido[4,5-b]quinolones has been achieved in water, which serves as a green and safe solvent. nih.gov The use of biomass-derived solvents like γ-valerolactone is also being explored. rsc.org

Catalyst Innovation: The development and use of recyclable and non-toxic catalysts is a cornerstone of green quinoline synthesis.

Nanocatalysts: Nanoparticle-based catalysts, such as those derived from iron, copper, and zinc, offer high catalytic activity and the advantage of being easily recoverable and reusable for several reaction cycles. researchgate.netacs.org For example, Fe3O4 nanoparticles have been used as a magnetically recoverable catalyst in the synthesis of quinoline derivatives. nih.gov

Acid/Base Catalysts: Environmentally benign acid and base catalysts are being used to replace more hazardous traditional catalysts. Choline hydroxide, a biodegradable and recyclable catalyst, has been effectively used for the synthesis of 4-aminoquinoline-2-ones. researchgate.net Formic acid has also been identified as a versatile and greener catalyst for quinoline synthesis.

Metal-Free Catalysis: To avoid the toxicity and cost associated with some metal catalysts, metal-free synthetic routes are being developed. For example, iodine-mediated decarboxylative cyclization provides a metal-free approach to certain quinoline derivatives. rsc.org

Energy Efficiency:

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields compared to conventional heating methods. ucsf.eduplos.org This technique has been successfully applied to various quinoline syntheses, including the Friedländer synthesis. mdpi.com

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound has been used to accelerate reactions and improve the efficiency of quinoline synthesis. rsc.org

One-Pot and Multicomponent Reactions: These synthetic strategies are inherently greener as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. acs.org The Doebner reaction, for example, allows for the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid. researchgate.net

While a specific green-certified synthetic protocol for this compound is not extensively documented in the reviewed literature, the principles and methods described above offer a clear roadmap for developing such a process. For instance, a potential green synthesis could involve a one-pot reaction utilizing a recyclable nanocatalyst in a green solvent like ethanol or water, possibly accelerated by microwave irradiation. The introduction of fluorine atoms, as seen in the target molecule, is a known strategy to enhance the biological activity of quinolines. nih.govresearchgate.net The synthesis of fluorinated quinolines has been achieved through methods like the Skraup cyclization, which could potentially be adapted to incorporate greener principles. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Research of 6,8 Difluoro 2 Phenylquinolin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. youtube.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework. youtube.com

In the case of 4-aminoquinoline (B48711) derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the quinoline (B57606) and phenyl rings. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific position on the molecule. For instance, the protons on the aromatic rings will appear in a distinct region of the spectrum, and their coupling with neighboring protons provides connectivity information.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For fluorinated compounds like 6,8-Difluoro-2-phenylquinolin-4-amine, ¹⁹F NMR would also be a critical technique. The fluorine nuclei provide their own characteristic signals, and their coupling with neighboring protons and carbons can definitively confirm the positions of the fluorine atoms on the quinoline ring.

Interactive Table 1: Representative NMR Data for Aminoquinoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 8.5 | Doublet, Triplet, Multiplet | Aromatic Protons |

| ¹H | 5.0 - 6.0 | Broad Singlet | Amine (NH₂) Protons |

| ¹³C | 110 - 160 | Singlet | Aromatic Carbons |

Note: The exact chemical shifts for this compound would require experimental data. The values presented are representative of similar 4-aminoquinoline structures.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. acs.org This information is crucial for confirming the molecular weight of a synthesized compound and, consequently, its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition. mdpi.com

For this compound, the expected molecular weight can be calculated based on its chemical formula (C₁₅H₁₀F₂N₂). The observation of a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in the mass spectrum corresponding to this calculated mass provides strong evidence for the successful synthesis of the target compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. The molecule may break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure of the original molecule. MS is also a valuable tool for assessing the purity of a sample, as the presence of ions with unexpected mass-to-charge ratios can indicate the presence of impurities. nih.gov

Interactive Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (Monoisotopic) | Description |

| [M]⁺ | 256.08 | Molecular Ion |

| [M+H]⁺ | 257.09 | Protonated Molecular Ion |

Single-Crystal X-ray Diffraction Analysis of 4-Aminoquinoline Derivatives

While NMR and MS provide information about the connectivity and mass of a molecule, single-crystal X-ray diffraction provides the definitive three-dimensional structure in the solid state. nih.gov This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to calculate the precise positions of all atoms in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. mdpi.com

Conformational Analysis and Intermolecular Interactions in the Solid State

The crystal structure of a 4-aminoquinoline derivative reveals its preferred conformation in the solid state. acs.org This includes the relative orientation of the phenyl group with respect to the quinoline ring system. Analysis of the crystal packing can elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov For instance, the amino group of one molecule can form hydrogen bonds with the nitrogen atom of the quinoline ring or the fluorine atoms of a neighboring molecule. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility.

Investigating Disorder Phenomena in Fluorinated Quinoline Systems

In some crystal structures, particularly those of fluorinated compounds, disorder phenomena can be observed. nih.govresearchgate.net This means that a particular atom or group of atoms may occupy more than one position in the crystal lattice. For example, a difluorinated quinoline ring might exhibit disorder where the fluorine atoms are statistically distributed over multiple possible sites. The refinement of the crystal structure can provide information on the occupancy of each position, giving insight into the dynamic or static nature of the disorder. researchgate.net

Chromatographic Methods (e.g., HPLC, LC-MS) for Analytical Purity and Isolation in Academic Research

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. nih.gov High-performance liquid chromatography (HPLC) is a widely used method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov By using a suitable column and solvent system, this compound can be separated from starting materials, byproducts, and other impurities. The purity of the isolated compound can then be determined by analyzing the resulting chromatogram; a single, sharp peak is indicative of a pure substance.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov As the separated components elute from the chromatography column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, providing an additional layer of confidence in the identity of the purified compound, and can help in the identification of any minor impurities.

Interactive Table 3: Representative Chromatographic Parameters for Analysis of Quinoline Derivatives

| Parameter | Description | Typical Value/Condition |

| Column | Stationary phase for separation | C18 reverse-phase |

| Mobile Phase | Solvent system to elute the compound | Gradient of acetonitrile (B52724) and water with a modifier like formic acid |

| Flow Rate | Speed of the mobile phase | 1.0 mL/min |

| Detection | Method for observing the eluted compound | UV-Vis at a specific wavelength (e.g., 254 nm) or Mass Spectrometry |

Structure Activity Relationship Sar Investigations of 6,8 Difluoro 2 Phenylquinolin 4 Amine Analogues

Influence of Fluorine Atom Position and Number on Biological Activities

The incorporation of fluorine atoms into the quinoline (B57606) ring system is a well-established strategy for enhancing the biological properties of the resulting compounds. researchgate.net The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence factors like metabolic stability, binding affinity, and membrane permeability.

Research has shown that the position and number of fluorine substituents are critical determinants of biological activity. For instance, in the development of antibacterial arylfluoroquinolones, derivatives featuring fluorine atoms at both the 6- and 8-positions have demonstrated potent in vitro and in vivo efficacy. nih.gov The presence of these two fluorine atoms is a key characteristic of this class of antibacterial agents. nih.gov The antineoplastic drug Brequinar and its analogues also highlight the importance of fluorine in the quinoline skeleton. researchgate.net

The introduction of fluorine can also modulate the electronic properties of the quinoline ring, which can be crucial for ligand-target interactions. Furthermore, fluorinated quinolines have found applications beyond medicine, for example, in the development of materials with enhanced electronic mobility and stability. researchgate.net In a study of fluorinated quinoline analogs, a compound with a fluorine atom at the 4-position of a benzene (B151609) ring substituent exhibited notable antifungal activity. nih.gov

Impact of Substitutions on the Phenyl Ring at Position 2 on Biological Profiles

The substituent at the 2-position of the quinoline ring plays a significant role in defining the biological activity of its derivatives. The presence of a phenyl group at this position, as in 2-phenylquinolin-4-amine, can be a key determinant of the compound's pharmacological profile.

Studies on quinoline derivatives have revealed that substitutions on this 2-phenyl ring can drastically alter their biological effects. For example, in the context of antifungal activity, substitutions on a benzene ring attached to the quinoline core were found to influence the inhibitory potential of the compounds. nih.gov Specifically, electron-donating groups at the 4-position of the benzene ring, such as tert-butyl, methoxy, methyl, and isopropyl, were associated with better activity. nih.gov Conversely, the presence of an electron-withdrawing group at the same position generally led to lower activity, with the exception of a fluorine substituent. nih.gov

In other studies, the introduction of a phenyl group at the C-2 position has been shown to enhance the CpG-ODN inhibitory activity of quinoline analogs when compared to chloroquine (B1663885). nih.gov Furthermore, research on quinine (B1679958) analogs has indicated that placing a phenyl group at the C2 position can increase antimalarial activity. nih.gov

Role of the 4-Amino Moiety in Ligand-Target Interactions and Potency

The 4-aminoquinoline (B48711) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of antiprotozoal agents. nih.govfrontiersin.org This structural motif is a cornerstone of many potent leishmanicidal compounds. nih.gov The amino group at the 4-position is crucial for the biological activity of these molecules, often participating in key interactions with biological targets.

The most promising 4-aminoquinolines are often characterized by the presence of a tertiary amine and/or a lipophilic group within the amino chain. nih.gov These features can influence the compound's ability to cross biological membranes and accumulate within the target organism or cell. nih.gov For instance, the protonation of the quinolinic nitrogen atom and the tertiary amino group can facilitate binding to DNA. nih.gov

Molecular docking studies of various quinoline derivatives have highlighted the importance of the quinoline nitrogen in forming hydrogen bonds with amino acid residues in the active site of target proteins, such as Met1160 in the c-Met receptor. nih.gov This interaction is often pivotal for the stabilization of the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govmdpi.com

Numerous QSAR studies have been conducted on quinoline derivatives to predict their potency against various biological targets. These studies have employed a range of molecular descriptors and statistical methods to develop robust and predictive models. nih.govnih.gov For example, QSAR models have been developed for 2,4-disubstituted quinoline analogues to predict their antitubercular activity. nih.gov In one such study, a model was developed using Genetic Function Approximation (GFA) to select the most relevant molecular descriptors, resulting in a statistically significant model with good predictive power. nih.gov

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to large datasets of quinoline derivatives to design novel antimalarial agents. mdpi.comtandfonline.com These models provide insights into the structural features that are important for activity and can guide the design of more potent compounds. tandfonline.com Pharmacophore-based 3D-QSAR models have also been successfully used to elucidate the structure-activity relationships of quinoline derivatives as inhibitors of enzymes like VEGFR-2 tyrosine kinase. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Quinoline Research

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for lead generation and optimization. nih.gov Bioisosteric replacement involves the substitution of one functional group with another that has similar biological properties, while scaffold hopping entails replacing the core structure of a molecule with a different scaffold to improve its properties or to discover novel chemical entities. nih.govacs.org

These approaches have been applied in quinoline research to explore new chemical space and to develop compounds with improved pharmacological profiles. For instance, in the quest for potent VEGFR-2 inhibitors, scaffold hopping and redesign approaches have been used for quinazoline-based urea (B33335) derivatives, which share structural similarities with certain quinoline series. nih.gov This demonstrates the potential of applying such strategies to the quinoline scaffold itself.

The concept of bioisosterism is fundamental to understanding the structure-activity relationships of quinoline derivatives. For example, the replacement of a nitrogen atom in the quinazoline (B50416) ring system with a carbon atom bearing an electron-withdrawing group has led to the development of potent 4-anilinoquinoline-3-carbonitrile (B11863878) inhibitors of EGFR kinase. nih.gov This highlights how subtle bioisosteric replacements can lead to significant changes in biological activity and target selectivity.

Computational and Theoretical Chemistry Applications in 6,8 Difluoro 2 Phenylquinolin 4 Amine Research

Molecular Docking for Ligand-Protein Interaction Prediction and Binding Affinity Estimation

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.commdpi.com This technique is instrumental in drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site.

For 6,8-Difluoro-2-phenylquinolin-4-amine, molecular docking would be employed to predict how it fits into the active site of a specific protein target. The quinoline (B57606) scaffold is a known pharmacophore in many kinase inhibitors and other therapeutic agents. nih.gov Docking studies would elucidate the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein.

For instance, the 4-amino group of the quinoline ring is a potential hydrogen bond donor, while the phenyl ring at the 2-position can engage in hydrophobic and π-π stacking interactions. The fluorine atoms at positions 6 and 8 can also form halogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity. The predicted binding pose provides a structural hypothesis for the compound's mechanism of action. In studies of similar quinazoline (B50416) derivatives, docking has been used to identify critical interactions within the binding pocket of target proteins. lums.ac.irnih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Residue (Hypothetical) | Atom(s) in Ligand | Distance (Å) |

| Hydrogen Bond | ASP 180 | N-H (4-amino) | 2.9 |

| π-π Stacking | PHE 120 | Phenyl ring | 3.5 |

| Hydrophobic | LEU 75 | Quinoline core | 3.8 |

| Halogen Bond | TYR 122 | F (position 8) | 3.1 |

Note: This table is for illustrative purposes and based on typical interactions observed for similar compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Should this compound be identified as a hit from a primary screen, virtual screening of chemical libraries containing similar quinoline scaffolds could be performed to identify analogs with potentially improved potency or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

This process involves docking a large number of compounds into the target's active site and ranking them based on their predicted binding affinity or a scoring function. This allows for the prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing, thereby accelerating the lead identification process. mdpi.comacs.org Studies on quinoline derivatives have successfully utilized virtual screening to identify potent inhibitors for various targets. nih.goveurekaselect.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This provides a more realistic representation of the biological system and can be used to assess the stability of the predicted binding pose and the conformational dynamics of the protein-ligand complex.

MD simulations of a this compound-protein complex would be analyzed to understand its stability. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be calculated over the simulation time. A stable RMSD for both suggests that the complex is in a stable conformation and the ligand remains bound in the active site.

The Root Mean Square Fluctuation (RMSF) of individual amino acid residues would also be analyzed. This helps to identify flexible regions of the protein and how ligand binding might affect this flexibility. For example, a decrease in the RMSF of active site residues upon ligand binding would indicate a stabilization of this region.

Principal Component Analysis (PCA) is a statistical method used to identify the most significant collective motions in the protein during the MD simulation. For the this compound-protein complex, PCA could reveal large-scale conformational changes that may be important for the protein's function and how the ligand influences these motions.

A Dynamic Cross-Correlation Matrix (DCCM) analysis would complement PCA by showing the correlated motions between different parts of the protein. This can help to understand how different domains or residues move in a concerted or anti-correlated manner and how this is affected by the binding of the ligand.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein from an MD simulation trajectory. nih.govresearchgate.netnih.gov This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models.

For this compound, MM/GBSA calculations would provide a more accurate estimation of its binding affinity compared to the scoring functions used in molecular docking. The binding free energy can be decomposed into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation energy), providing insights into the driving forces of the binding process. This information is valuable for lead optimization, as it can guide chemical modifications to improve binding affinity. researchgate.net

Table 2: Illustrative MM/GBSA Binding Free Energy Calculation for a this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -35.0 |

Note: This table is for illustrative purposes and represents typical values obtained from MM/GBSA calculations.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of novel molecules like this compound. rsc.org These methods allow for the optimization of the molecule's geometry to find its most stable conformation. rsc.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical stability and reactivity. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a key determinant of kinetic stability; a larger gap generally implies higher stability and lower chemical reactivity. rsc.org For this compound, calculating the HOMO-LUMO gap helps predict its reactivity in potential chemical reactions.

Furthermore, these calculations can generate molecular electrostatic potential maps, which visualize the charge distribution across the molecule. This is vital for predicting how the molecule will interact with biological targets, such as proteins or nucleic acids, by identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Theoretical absorbance UV-vis spectra can also be calculated using Time-Dependent DFT (TD-DFT), providing predictions of how the molecule will interact with light, which is essential for certain analytical techniques and applications. rsc.org

In Silico ADME Prediction in Research Design Contexts

Before a compound advances in the drug development pipeline, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction offers a rapid and cost-effective way to screen candidates, identifying potential liabilities early in the research design phase. nih.govnih.gov Various software platforms are available to predict these properties based on the molecule's structure, assessing its drug-likeness and potential for oral bioavailability. nih.govresearchgate.net For a novel compound like this compound, these predictions are critical for gauging its potential as a therapeutic agent. nih.gov

A critical aspect of ADME for drugs targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). nih.gov Predicting BBB permeability is a key challenge in neuropharmacology. arxiv.org Computational models are frequently used to make these predictions. Quantitative Structure-Activity Relationship (QSAR) models can establish a correlation between a compound's physicochemical properties and its ability to permeate the BBB. nih.gov Key properties considered in these models include lipophilicity, molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.gov

Modern approaches also utilize deep learning and other artificial intelligence methods to create more accurate prediction models based on large datasets of molecules with known BBB permeability. arxiv.org In vitro models using human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells have also emerged as a valuable tool for validating computational predictions. nih.gov For this compound, these modeling techniques would be employed to determine its potential to act on CNS targets.

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential oral bioavailability of a chemical compound. drugbank.com The rule states that a compound is more likely to be orally active if it adheres to the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 Daltons.

A partition coefficient (log P) not greater than 5. drugbank.comnih.gov

Compounds that violate more than one of these rules may have issues with absorption or permeation. nih.gov This rule serves as an early-stage filter in drug discovery to prioritize compounds with more favorable physicochemical properties for further development. nih.gov The compliance of this compound with Lipinski's Rule of Five is a key indicator of its potential as an orally administered drug.

De Novo Design and Optimization of Quinoline Analogues

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties. Computational techniques are central to this process, allowing for the design and optimization of analogues of a lead compound like this compound. One powerful method is the use of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), which can correlate the three-dimensional structure of a series of compounds with their biological activity. mdpi.com This provides a roadmap for modifying the lead structure to enhance potency. mdpi.com

Another strategy involves the systematic variation of substituents on the quinoline core to probe the structure-activity relationship (SAR). For instance, modifying the electronic effects on the quinoline ring can enhance the potency of the compounds. nih.gov Researchers can synthesize a focused library of derivatives to explore these modifications efficiently. nih.gov

More advanced techniques leverage generative artificial intelligence. Models such as Generative Adversarial Networks (GANs) can be trained on known chemical structures to design entirely new quinoline-scaffold molecules that possess desirable pharmacological properties, high novelty, and uniqueness. researchgate.net These sophisticated computational approaches accelerate the discovery of optimized quinoline analogues for a wide range of therapeutic applications. nih.govnih.govnih.gov

Perspectives and Future Directions in 6,8 Difluoro 2 Phenylquinolin 4 Amine Research

Emerging Synthetic Methodologies for Fluorinated Quinoline (B57606) Scaffolds

The synthesis of the quinoline core has been established through several classical named reactions, including the Skraup, Doebner-Von Miller, and Friedländer syntheses. nih.gov However, these methods often require harsh conditions and can be inefficient. nih.gov Modern organic synthesis is trending towards more efficient, greener, and versatile methodologies. Future synthesis of 6,8-Difluoro-2-phenylquinolin-4-amine and its derivatives could benefit from these emerging strategies.

Multicomponent reactions (MCRs) are particularly promising, as they allow for the construction of complex molecules like quinolines in a single step from multiple starting materials. ijppronline.comrsc.org This approach enhances efficiency and allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. rsc.org Furthermore, microwave-assisted synthesis has been shown to improve reaction efficiency, reduce reaction times, and increase yields for various quinoline derivatives. frontiersin.orgresearchgate.net The application of novel catalysts, including metal nanoparticles, also represents a potent technique for quinoline synthesis with excellent atom economy. researchgate.net For fluorinated precursors, methods for synthesizing compounds like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate involve key cyclization steps that could be optimized for broader applications. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Quinoline Scaffolds

| Methodology | Description | Advantages | Potential Application for Fluorinated Quinolines | Citations |

| Classical Reactions (e.g., Skraup, Doebner) | Condensation reactions typically involving anilines and carbonyl compounds. | Well-established and understood. | Foundational for basic scaffold synthesis but often requires harsh conditions. | nih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. | High atom economy, efficiency, structural diversity. | Rapid generation of diverse libraries of fluorinated quinoline analogs for screening. | ijppronline.comrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, improved yields, cleaner reactions. | Efficient synthesis of this compound and its derivatives. | frontiersin.orgresearchgate.net |

| Metal Nanoparticle Catalysis | Use of metal nanoparticles to catalyze bond formation. | High efficiency, excellent atom economy, reusability of catalysts. | Greener synthesis routes with high yields. | researchgate.net |

Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and reducing the time and cost of research. mdpi.com For quinoline derivatives, computational approaches are crucial for understanding their interactions with biological targets and for predicting the activity of novel structures before their synthesis.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the 3D structural properties of compounds with their biological activity. mdpi.com By analyzing the steric and electrostatic fields of a series of molecules, CoMFA models can identify key structural features that enhance or diminish activity, guiding the design of more potent analogs of this compound. mdpi.com

Molecular docking is another powerful technique used to predict the binding mode and affinity of a ligand to a protein target. mdpi.comrsc.org This method can help elucidate how a compound like this compound might interact with a specific enzyme or receptor at the atomic level. Such insights are invaluable for optimizing the lead compound to improve its binding and, consequently, its biological effect. These in-silico studies, often followed by molecular dynamics simulations to assess the stability of the ligand-protein complex, provide a robust platform for the rational design of next-generation quinoline-based drugs. mdpi.com

Table 2: Computational Tools in Quinoline Drug Design

| Computational Tool | Application | Purpose in Quinoline Research | Citations |

| 3D-QSAR (e.g., CoMFA) | Correlates 3D molecular properties with biological activity. | To identify structural features crucial for the potency of quinoline derivatives and guide new designs. | mdpi.com |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | To understand the binding mechanism of quinoline compounds to biological targets like kinases or DNA gyrase. | mdpi.comrsc.org |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the predicted quinoline-protein complex in a biological environment. | mdpi.com |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | To evaluate the drug-likeness and potential bioavailability of newly designed quinoline molecules. | frontiersin.orgrsc.org |

Exploration of Novel Biological Targets for Quinoline Derivatives

The quinoline scaffold is a "privileged structure" known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comijppronline.com While the specific targets of this compound are yet to be fully elucidated, research into other quinoline derivatives points to several promising areas for future investigation.

In oncology, quinoline derivatives have been designed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key drivers in many solid tumors. kit.edu Other quinoline-based compounds have been identified as DNA intercalating topoisomerase IIα poisons, a mechanism used by established anticancer drugs. nih.gov The NLRP3 inflammasome, a key component of the innate immune system involved in uncontrolled inflammation, has recently emerged as a direct target for novel quinoline analogs, suggesting potential applications in inflammatory diseases. nih.gov In the realm of infectious diseases, quinolines have been developed as broad-spectrum antibacterial agents that may target both LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and Topoisomerase IV. nih.govnih.gov

Future research should involve screening this compound and its newly synthesized analogs against these and other emerging targets to uncover their full therapeutic potential.

Table 3: Selected Biological Targets for Quinoline Derivatives

| Target Class | Specific Target(s) | Therapeutic Area | Example Quinoline Activity | Citations |

| Protein Kinases | EGFR, HER-2 | Cancer | Dual-target inhibitors for antiproliferative effects in cancer cell lines. | kit.edu |

| Topoisomerases | Topoisomerase IIα, DNA Gyrase | Cancer, Infectious Disease | DNA intercalating poisons; inhibition of bacterial DNA replication. | rsc.orgnih.gov |

| Inflammasomes | NLRP3 | Inflammatory Diseases | Direct inhibition of NLRP3 inflammasome assembly and activation. | nih.gov |

| Transmembrane Proteins | MRP2 | Cancer (Drug Resistance) | Inhibition of multidrug resistance protein 2 to reverse drug resistance. | nih.gov |

| Cell Division Proteins | FtsZ | Infectious Disease | Inhibition of bacterial cell division protein FtsZ. | semanticscholar.org |

Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation

The successful development of novel therapeutic agents from a lead compound like this compound is contingent on a tightly integrated, interdisciplinary research approach. This strategy combines the strengths of synthetic chemistry, computational modeling, and biological sciences to create a feedback loop of design, synthesis, and testing. nih.govnih.gov

The process begins with the synthesis of a focused library of analogs based on rational design principles derived from computational studies. mdpi.comrsc.org These new compounds are then subjected to a battery of in vitro biological assays to determine their activity against specific targets and their effects on cell lines. kit.edunih.gov The results of this biological evaluation, which form the basis of the structure-activity relationship (SAR), are then fed back to the computational and synthetic chemists. researchgate.net This iterative cycle allows for the refinement of molecular designs, leading to the optimization of potency and selectivity while potentially reducing off-target effects. This synergistic approach is the most effective path to translate a promising chemical scaffold into a viable drug candidate. nih.govnih.gov

Q & A

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.